![molecular formula C16H12N4O2S3 B2459390 N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034435-39-5](/img/structure/B2459390.png)
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
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Overview
Description
This compound contains several interesting functional groups, including a thiophene, a pyridine, and a benzo[c][1,2,5]thiadiazole. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. Pyridine is a six-membered ring with five carbon atoms and one nitrogen atom. Benzo[c][1,2,5]thiadiazole is a fused ring system with a benzene ring attached to a [1,2,5]thiadiazole .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiophene and pyridine rings, followed by the attachment of these rings to the benzo[c][1,2,5]thiadiazole. Unfortunately, without specific literature sources, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems. The thiophene and pyridine rings would likely contribute to the overall aromaticity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the thiophene, pyridine, and benzo[c][1,2,5]thiadiazole groups. These groups are all aromatic and contain heteroatoms (sulfur and nitrogen), which could influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Fungicidal Activity
This compound has been found to have significant fungicidal activity . A series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . The in vivo bioassay results of all the compounds against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) in a greenhouse indicated that compounds 4a (EC 50 = 4.69 mg/L) and 4f (EC 50 = 1.96 mg/L) exhibited excellent fungicidal activities .
Antioxidant Activity
The compound has been found to have moderate antioxidant activity . An ABTS antioxidant assay was used to evaluate the in vitro antioxidant activity of the compound .
Antimicrobial Activity
The antimicrobial activity of the title molecule was investigated under aseptic conditions, using the microdilution method, against Gram-positive and Gram-negative bacterial strains, and it also demonstrated significant activity against yeasts (Candida glabrata ATCC 90030, Candida krusei ATCC 34135) .
Anti-inflammatory Activity
Thiophene and its substituted derivatives, which are part of the compound’s structure, have been reported to possess anti-inflammatory properties .
Anti-cancer Activity
Thiophene derivatives have been reported to have anti-cancer properties . While specific studies on the anti-cancer activity of this compound are not available, it’s possible that it may share similar properties due to the presence of the thiophene moiety.
Anti-anxiety Activity
Thiophene derivatives have also been reported to have anti-anxiety properties . Again, while specific studies on the anti-anxiety activity of this compound are not available, it’s possible that it may share similar properties due to the presence of the thiophene moiety.
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2S3/c21-25(22,14-7-1-5-12-16(14)20-24-19-12)18-10-11-4-2-8-17-15(11)13-6-3-9-23-13/h1-9,18H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAASGKTXSRHAJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC3=C(N=CC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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